molecular formula C11H7IOS B14866597 5-(3-Iodophenyl)thiophene-2-carbaldehyde

5-(3-Iodophenyl)thiophene-2-carbaldehyde

Cat. No.: B14866597
M. Wt: 314.14 g/mol
InChI Key: KTRZGXUTVSUCAN-UHFFFAOYSA-N
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Description

5-(3-Iodophenyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with an iodophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodophenyl)thiophene-2-carbaldehyde typically involves the halogenation of thiophene derivatives followed by formylation. One common method is the halogen dance reaction, which utilizes dihalo-substituted thiophenes as starting materials. The reaction conditions often involve the use of N-iodosuccinimide or iodine in the presence of catalysts such as lithium diisopropylamide (LDA) to achieve the desired iodination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3-Iodophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the iodine atom.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-methanol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Iodophenyl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Iodophenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily influenced by the presence of the iodophenyl and aldehyde groups, which can participate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: Lacks the iodophenyl group, making it less reactive in certain substitution reactions.

    5-Bromothiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.

    5-(4-Iodophenyl)thiophene-2-carbaldehyde: Similar structure but with the iodophenyl group in a different position, affecting its chemical properties.

Properties

Molecular Formula

C11H7IOS

Molecular Weight

314.14 g/mol

IUPAC Name

5-(3-iodophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H7IOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H

InChI Key

KTRZGXUTVSUCAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=CC=C(S2)C=O

Origin of Product

United States

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